molecular formula C18H18N6O3 B2676224 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034451-28-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2676224
CAS No.: 2034451-28-8
M. Wt: 366.381
InChI Key: SALWFTOBBURWEY-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a urea group, which is further connected to a pyrazin-2-yl and imidazol-1-yl substituted ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the urea group: The benzo[d][1,3]dioxole intermediate is reacted with isocyanates to form the urea linkage.

    Introduction of the pyrazin-2-yl and imidazol-1-yl groups: This step involves nucleophilic substitution reactions where the ethyl chain is functionalized with pyrazin-2-yl and imidazol-1-yl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The pyrazin-2-yl and imidazol-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, it may serve as a probe for studying enzyme interactions due to its unique structure and functional groups.

Industry: In the industrial sector, it could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exerts its effects depends on its interaction with molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the urea group can form hydrogen bonds with active site residues. The pyrazin-2-yl and imidazol-1-yl groups can enhance binding affinity through π-π stacking and coordination with metal ions.

Comparison with Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
  • 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Uniqueness: Compared to similar compounds, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea offers a unique combination of functional groups that can interact with a broader range of biological targets, potentially leading to more versatile applications in drug development and material science.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-18(23-10-13-1-2-15-16(9-13)27-12-26-15)22-6-8-24-7-5-21-17(24)14-11-19-3-4-20-14/h1-5,7,9,11H,6,8,10,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALWFTOBBURWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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